molecular formula C15H15N5O4S2 B2437948 2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE CAS No. 1421442-89-8

2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2437948
CAS No.: 1421442-89-8
M. Wt: 393.44
InChI Key: AITMSKXHBXWUIM-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains furan, thiadiazole, and oxazole rings, which contribute to its unique chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the carboxamido group. The thiadiazole ring is then synthesized, and the ethylthio group is added. Finally, the oxazole ring is formed, and the carboxamide group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiadiazole rings.

    Reduction: Reduction reactions could occur at the carboxamido and oxazole groups.

    Substitution: The compound may participate in substitution reactions, especially at the ethylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylfuran-3-carboxamido)-N-(5-methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
  • 2-(2,5-dimethylfuran-3-carboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Uniqueness

The unique combination of furan, thiadiazole, and oxazole rings in 2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE sets it apart from similar compounds. This structure may confer specific chemical reactivity and biological activity that are not present in other compounds.

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-4-25-15-20-19-14(26-15)18-12(22)10-6-23-13(16-10)17-11(21)9-5-7(2)24-8(9)3/h5-6H,4H2,1-3H3,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMSKXHBXWUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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